2-(Chloromethyl)-2H-1,2,3-triazole (CAS 80199-90-2) is a highly specialized, regiochemically pure electrophilic building block designed for the direct installation of the 2H-1,2,3-triazol-2-ylmethyl moiety. In medicinal chemistry and agrochemical development, 2-substituted 1,2,3-triazoles are highly valued pharmacophores; however, their synthesis via traditional alkylation of 1H-1,2,3-triazole is notoriously unselective. By procuring this pre-functionalized chloromethyl reagent, chemists can utilize it as a versatile electrophile in SN2 reactions with various nucleophiles (such as amines, phenols, and thiols), ensuring complete regiocontrol [1]. This shifts the synthetic paradigm from a non-selective late-stage alkylation to a highly controlled, high-yielding coupling, making it an essential precursor for scalable pharmaceutical manufacturing[2].
Attempting to substitute 2-(Chloromethyl)-2H-1,2,3-triazole with generic 1H-1,2,3-triazole in an alkylation reaction fundamentally fails due to poor regioselectivity. When an electrophilic target molecule is reacted with unsubstituted 1,2,3-triazole, the result is almost invariably a ~1:1 mixture of 1-alkyl-1H and 2-alkyl-2H isomers[1]. This non-selective substitution forces process chemists to implement tedious downstream separation techniques, such as chromatography or complex selective salt formation/methylation protocols, which effectively halves the theoretical yield of the desired 2H-isomer and significantly increases process mass intensity (PMI) [2]. Procuring the pure 2-(chloromethyl)-2H-1,2,3-triazole circumvents this bottleneck entirely by allowing the triazole to act as the electrophile, guaranteeing 100% regiocontrol and eliminating the need for costly isomer resolution[1].
The primary procurement advantage of 2-(Chloromethyl)-2H-1,2,3-triazole is its ability to deliver 100% regioselective installation of the 2H-triazole motif. When synthesizing 2-substituted triazoles via the classical method (alkylating 1H-1,2,3-triazole with a target electrophile), the reaction typically yields a ~1:1 mixture of 1H and 2H isomers, capping the maximum theoretical yield of the desired 2H product at ~50% [1]. By utilizing 2-(Chloromethyl)-2H-1,2,3-triazole as the electrophile in a direct SN2 coupling with a target nucleophile, the formation of the 1H-isomer is completely bypassed, effectively doubling the functional yield of the 2H-linkage and eliminating the need for downstream isomer separation[1].
| Evidence Dimension | Regiochemical yield of 2H-isomer |
| Target Compound Data | 100% regioselectivity (no 1H-isomer formed during electrophilic coupling) |
| Comparator Or Baseline | Direct alkylation of 1H-1,2,3-triazole (~50% regiochemical yield due to 1:1 isomer mixture) |
| Quantified Difference | ~50% absolute increase in target isomer yield |
| Conditions | Nucleophilic substitution (SN2) vs. classical triazole alkylation |
Procuring this specific compound prevents massive yield losses and avoids the regulatory and analytical burden of separating closely related structural isomers.
Resolving the 1:1 mixture of 1H/2H triazole isomers generated by generic alkylation is a major process bottleneck. In industrial scale-ups (e.g., NK3 receptor antagonists), separating these isomers requires either extensive chromatography or a complex chemical resolution involving selective N3-methylation of the 1H-isomer using highly toxic dimethyl sulfate (Me2SO4), followed by aqueous washout [1]. Procuring 2-(Chloromethyl)-2H-1,2,3-triazole allows chemists to entirely skip this 2-step resolution process. By starting with the regiochemically pure chloromethyl electrophile, the synthesis avoids both the use of hazardous methylating agents and the associated step-count increase, dramatically lowering the Process Mass Intensity (PMI)[1].
| Evidence Dimension | Downstream processing steps required for isomer purity |
| Target Compound Data | 0 resolution steps required (direct coupling) |
| Comparator Or Baseline | 1H/2H mixture resolution (requires 2+ steps: toxic methylation and aqueous separation, or chromatography) |
| Quantified Difference | Elimination of 2 unit operations and avoidance of Me2SO4 |
| Conditions | Industrial scale-up of 2H-triazole pharmacophores |
Elimating chromatographic or chemical isomer resolution saves significant time, reduces hazardous waste, and lowers overall manufacturing costs.
Beyond direct target coupling, 2-(Chloromethyl)-2H-1,2,3-triazole serves as a highly reactive and versatile electrophile for the synthesis of complex multivalent scaffolds. For instance, it undergoes rapid nucleophilic substitution with sodium azide to yield the corresponding 2H-azidomethyl derivative. This azidation proceeds cleanly and provides a critical intermediate that can subsequently undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bistriazole derivatives in excellent yields (e.g., 95% yield when reacted with 1-ethynyl-2-nitrobenzene) [1]. The stability and high reactivity of the chloromethyl leaving group make it a superior starting material compared to attempting to functionalize the triazole ring post-assembly [1].
| Evidence Dimension | Yield of downstream bistriazole assembly |
| Target Compound Data | 95% yield in CuAAC coupling after azidation |
| Comparator Or Baseline | Post-assembly functionalization of unactivated triazoles (typically low yielding or requires harsh conditions) |
| Quantified Difference | Enables near-quantitative (>90%) assembly of complex bistriazole motifs |
| Conditions | Azidation followed by CuAAC with terminal alkynes |
For discovery chemists building complex multivalent libraries, this compound provides a reliable, high-yielding entry point into bistriazole chemical space.
Ideal for the scalable production of drug candidates (such as NK3 receptor antagonists, Nav1.7 inhibitors, and AMPA potentiators) where the 2H-1,2,3-triazole ring is a critical pharmacophore, and strict isomer purity is required without relying on late-stage chromatography [1].
Highly suitable for the synthesis of next-generation fungicides and plant growth regulators that require the 2-substituted triazole motif, allowing for streamlined, high-yield manufacturing routes [1].
The perfect starting material for generating 2H-azidomethyl-1,2,3-triazoles, enabling the modular assembly of complex bistriazole and polytriazole libraries via CuAAC for materials science and chemical biology applications[2].